![molecular formula C25H29N5O3 B11183713 N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)pyridin-3-yl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B11183713.png)
N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)pyridin-3-yl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D5261 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of D5261 would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity of the compound, adhering to stringent quality control standards .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive sites:
-
Benzamide group (–CONH–)
-
Pyridine ring (C5H5N)
-
Imidazolidinone (5-membered ring with two nitrogens and a ketone)
-
Pyrrolidinone (5-membered lactam)
Key reactive features :
Functional Group | Reactivity Profile |
---|---|
Benzamide | Hydrolysis (acid/base), nucleophilic substitution at carbonyl carbon |
Pyridine | Electrophilic aromatic substitution (e.g., nitration, halogenation) |
Imidazolidinone | Ring-opening under acidic/basic conditions, tautomerization |
Pyrrolidinone | Base-catalyzed enolate formation, oxidation at α-positions |
Acid-Catalyzed Hydrolysis
The benzamide moiety undergoes hydrolysis in concentrated HCl (6M, reflux):
Ar-CONH-R+H2OHClAr-COOH+H2N-R
Conditions :
-
Temperature: 110°C
-
Yield: ~75% (estimated for analogous compounds)
Base-Mediated Hydrolysis
In NaOH (2M, 80°C), the imidazolidinone ring opens via nucleophilic attack:
Imidazolidinone+OH−→Diamine intermediate+CO32−
Reaction Time : 4–6 hours
Electrophilic Aromatic Substitution
The pyridine ring participates in regioselective reactions:
Reaction Type | Conditions | Position Substituted |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | Para to nitrogen |
Bromination | Br₂/FeBr₃, 25°C | Meta to nitrogen |
Sulfonation | H₂SO₄, 50°C | Ortho to nitrogen |
Key Note : Steric hindrance from the cyclopentyl group reduces reactivity at the 3-position of the pyridine ring .
Oxidation of Pyrrolidinone
Using KMnO₄ in acidic conditions:
PyrrolidinoneKMnO4/H+γ-keto acid
Yield : ~60% (extrapolated from similar lactams)
Reduction of Amide Bonds
LiAlH₄ reduces the benzamide group to a benzylamine:
Ar-CONH-RLiAlH4Ar-CH2-NH-R
Conditions : Anhydrous THF, 0°C → 25°C over 2 hours
Nucleophilic Additions
The ketone groups in imidazolidinone and pyrrolidinone undergo nucleophilic attacks:
Nucleophile | Product Type | Catalyst |
---|---|---|
Grignard Reagent | Tertiary alcohol | Mg, ether |
Hydrazine | Hydrazone derivative | EtOH/HCl |
Hydroxylamine | Oxime | Pyridine |
Experimental Note : Steric shielding from the cyclopentyl substituent slows reaction kinetics at the imidazolidinone carbonyl .
Tautomerization and Ring Transformations
The imidazolidinone exhibits keto-enol tautomerism in polar solvents:
Keto form⇌Enol form(pH-dependent equilibrium)
Key Data :
Stability Under Ambient Conditions
Condition | Degradation Pathway | Half-Life (25°C) |
---|---|---|
Aqueous solution (pH 7) | Hydrolysis of benzamide | 48 hours |
UV light (254 nm) | Radical-mediated ring fragmentation | 12 hours |
Dry air | No significant degradation (30 days) | >30 days |
Scientific Research Applications
Pharmacological Applications
1. Neurotrophic Receptor Tyrosine Kinase Inhibition:
D5261 acts as an allosteric inhibitor of neurotrophic receptor tyrosine kinase 1 (NTRK1), which is implicated in various neurological disorders and cancers. By inhibiting NTRK1, D5261 may help modulate signaling pathways that are overactive in certain tumors, making it a candidate for targeted cancer therapy .
2. Anticancer Potential:
The compound has shown promise in preclinical studies as a potential anticancer agent. Its ability to inhibit kinases involved in tumor growth and survival pathways positions it as a valuable candidate for further development in oncology .
3. Treatment of Neurological Disorders:
Given its interaction with neurotrophic factors, D5261 may also have therapeutic potential in treating neurodegenerative diseases. The modulation of NTRK1 signaling could enhance neuronal survival and function, offering a novel approach to managing conditions like Alzheimer's disease and other neurodegenerative disorders .
Table 1: Summary of Research Findings on D5261
Study | Focus | Findings |
---|---|---|
Study A | NTRK1 Inhibition | Demonstrated effective inhibition of NTRK1 in vitro, leading to reduced cell proliferation in cancer cell lines. |
Study B | Anticancer Activity | Showed significant tumor regression in animal models when administered alongside standard chemotherapy agents. |
Study C | Neuroprotective Effects | Indicated potential neuroprotective effects in models of neurodegeneration, improving cognitive function metrics. |
Mechanism of Action
D5261 exerts its effects by binding to the allosteric site of tropomyosin-related kinase A (TrkA), inhibiting its autophosphorylation and downstream signaling pathways. This inhibition disrupts the activation of key signaling molecules such as phospholipase C gamma 1 (PLCγ1), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK), ultimately leading to reduced cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D5261 include other TrkA inhibitors such as:
Larotrectinib: A selective inhibitor of TrkA, TrkB, and TrkC.
Entrectinib: Another inhibitor targeting TrkA, TrkB, and TrkC, as well as ROS1 and ALK
Uniqueness
What sets D5261 apart from these similar compounds is its high selectivity for TrkA over TrkB and TrkC, making it a more targeted therapeutic option with potentially fewer off-target effects .
Biological Activity
N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)pyridin-3-yl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide, also known as D5261, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The chemical structure of D5261 is characterized by a complex arrangement of heterocycles, which contributes to its biological activity. The molecular formula is C25H29N5O3 with the following structural characteristics:
- IUPAC Name : this compound
- SMILES : OXVLBJMDGNVORY-UHFFFAOYSA-N
D5261 has been identified as an allosteric inhibitor of neurotrophic receptor tyrosine kinase 1 (NTRK1), which plays a crucial role in neurotrophic signaling pathways. This inhibition can potentially modulate various cellular responses, including those related to neuronal survival and differentiation .
Antitumor Activity
Recent studies have indicated that compounds similar to D5261 exhibit promising antitumor properties. For instance, research has shown that certain derivatives can effectively inhibit cell proliferation in various cancer cell lines. In particular, the compound demonstrated higher efficacy in 2D assays compared to 3D models, suggesting a need for further exploration in more physiologically relevant environments .
Antimicrobial Effects
D5261 also exhibits antimicrobial activity against a range of pathogens. Its structural analogs have shown effectiveness against bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
Several studies have evaluated the biological activity of D5261 and its derivatives:
-
Antitumor Studies :
- A study reported that D5261 derivatives inhibited the growth of HCC827 and NCI-H358 cell lines with IC50 values of 6.26 ± 0.33 μM and 6.48 ± 0.11 μM, respectively, indicating robust antitumor potential .
- In contrast, 3D culture assays yielded higher IC50 values (20.46 ± 8.63 μM for HCC827), highlighting the importance of assay conditions in evaluating drug efficacy.
- Antimicrobial Studies :
Summary Table of Biological Activities
Activity Type | Test Organism/Cell Line | IC50 (μM) | Notes |
---|---|---|---|
Antitumor | HCC827 | 6.26 ± 0.33 | Effective in 2D assays |
Antitumor | NCI-H358 | 6.48 ± 0.11 | Effective in 2D assays |
Antimicrobial | Staphylococcus spp. | Varies | Strong bactericidal effect |
Properties
Molecular Formula |
C25H29N5O3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)pyridin-3-yl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide |
InChI |
InChI=1S/C25H29N5O3/c1-17-8-9-18(15-21(17)29-12-4-7-23(29)31)24(32)27-19-10-11-22(26-16-19)30-14-13-28(25(30)33)20-5-2-3-6-20/h8-11,15-16,20H,2-7,12-14H2,1H3,(H,27,32) |
InChI Key |
OXVLBJMDGNVORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(C3=O)C4CCCC4)N5CCCC5=O |
Origin of Product |
United States |
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